2-Bromo-4-(difluoromethyl)pyridine
Overview
Description
2-Bromo-4-(difluoromethyl)pyridine is a halogenated aromatic compound characterized by the presence of a bromine atom and a difluoromethyl group attached to a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of 4-(difluoromethyl)pyridine using bromine in the presence of a suitable catalyst.
Difluoromethylation: Starting from pyridine, the difluoromethyl group can be introduced using reagents like difluoromethylating agents followed by bromination.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding oxides.
Reduction: Reduction reactions can lead to the formation of 2-Bromo-4-(hydroxymethyl)pyridine.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium cyanide (NaCN) for cyanation.
Major Products Formed:
Oxidation: this compound oxide
Reduction: 2-Bromo-4-(hydroxymethyl)pyridine
Substitution: Cyanated or other substituted derivatives
Scientific Research Applications
2-Bromo-4-(difluoromethyl)pyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems and pathways involving halogenated pyridines.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-4-(difluoromethyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and difluoromethyl group can influence the reactivity and binding affinity of the compound, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
2-Bromo-4-(difluoromethyl)pyridine is structurally similar to other halogenated pyridines such as 2-Bromo-4-(trifluoromethyl)pyridine and 2-Bromo-4-(fluoromethyl)pyridine.
Properties
IUPAC Name |
2-bromo-4-(difluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFLELWFIHZCGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672355 | |
Record name | 2-Bromo-4-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204295-87-3 | |
Record name | 2-Bromo-4-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-4-(DIFLUOROMETHYL)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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